molecular formula C13H18N2 B076247 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine CAS No. 13117-35-6

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B076247
CAS No.: 13117-35-6
M. Wt: 202.30 g/mol
InChI Key: QHNWPRMHGXRBAO-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole ring system.

    Alkylation: The next step involves the alkylation of the indole ring at the 3-position.

    Amine Introduction:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The use of catalysts and green chemistry principles may also be employed to minimize environmental impact .

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can result in a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Tryptamine is an indole derivative with a similar structure but lacks the N,N-dimethylpropan-1-amine moiety.

    Serotonin: Serotonin is another indole derivative with a hydroxyl group at the 5-position and an amine group at the 3-position.

    Melatonin: Melatonin is an indole derivative with an acetamide group at the 5-position and a methoxy group at the 3-position.

Uniqueness

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

13117-35-6

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3

InChI Key

QHNWPRMHGXRBAO-UHFFFAOYSA-N

SMILES

CN(C)CCCC1=CNC2=CC=CC=C21

Canonical SMILES

CN(C)CCCC1=CNC2=CC=CC=C21

13117-35-6

Pictograms

Irritant

Origin of Product

United States

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